![molecular formula C19H13N3O2 B11779715 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a benzo[d][1,3]dioxole and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide.
Introduction of the nicotinonitrile core: This step often involves a Pd-catalyzed C-N cross-coupling reaction.
Final assembly: The final product is obtained by combining the benzo[d][1,3]dioxole and nicotinonitrile intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .
科学的研究の応用
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile involves its interaction with cellular targets to induce apoptosis. This compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The molecular targets and pathways involved include modulation of microtubule assembly and suppression of tubulin polymerization .
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Organoselenium compounds: Incorporate the benzo[d][1,3]dioxole subunit and have various biological applications.
Uniqueness
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile is unique due to its specific substitution pattern and its potential as a versatile building block in organic synthesis. Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for further research in anticancer therapy .
特性
分子式 |
C19H13N3O2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
2-amino-4-(1,3-benzodioxol-5-yl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-10-15-14(13-6-7-17-18(8-13)24-11-23-17)9-16(22-19(15)21)12-4-2-1-3-5-12/h1-9H,11H2,(H2,21,22) |
InChIキー |
YYXSAHAQWKXVIF-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=C3C#N)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


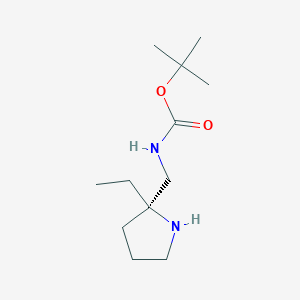
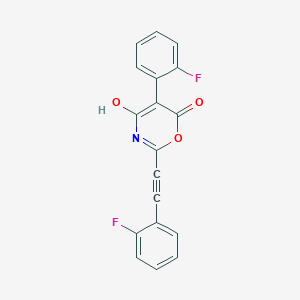
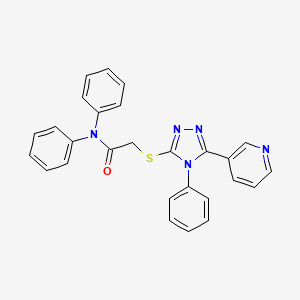
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

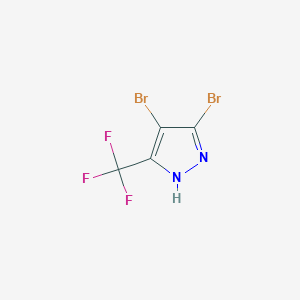
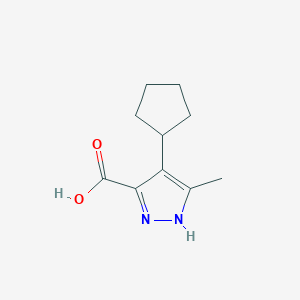
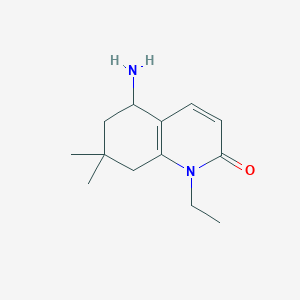


![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)

![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)

